3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine

Lipophilicity LogP Membrane permeability

3-(Cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine (CAS 2034614-05-4, molecular formula C₁₆H₁₈F₃NO₂, MW 313.32 g/mol) is a 1,3-disubstituted pyrrolidine derivative bearing a 3-cyclopropylmethoxy ether and an N-(4-trifluoromethylbenzoyl) amide. The compound belongs to the class of N-acylpyrrolidines, a scaffold widely exploited in medicinal chemistry for phosphodiesterase 4 (PDE4) inhibition, chemokine receptor modulation, and dipeptidyl peptidase IV (DPP-IV) inhibition.

Molecular Formula C16H18F3NO2
Molecular Weight 313.32
CAS No. 2034614-05-4
Cat. No. B2700133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine
CAS2034614-05-4
Molecular FormulaC16H18F3NO2
Molecular Weight313.32
Structural Identifiers
SMILESC1CC1COC2CCN(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C16H18F3NO2/c17-16(18,19)13-5-3-12(4-6-13)15(21)20-8-7-14(9-20)22-10-11-1-2-11/h3-6,11,14H,1-2,7-10H2
InChIKeyKBUXWNPBFXDENX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine (CAS 2034614-05-4): Structural Overview and Procurement Context for a Dual-Pharmacophore Pyrrolidine Building Block


3-(Cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine (CAS 2034614-05-4, molecular formula C₁₆H₁₈F₃NO₂, MW 313.32 g/mol) is a 1,3-disubstituted pyrrolidine derivative bearing a 3-cyclopropylmethoxy ether and an N-(4-trifluoromethylbenzoyl) amide . The compound belongs to the class of N-acylpyrrolidines, a scaffold widely exploited in medicinal chemistry for phosphodiesterase 4 (PDE4) inhibition, chemokine receptor modulation, and dipeptidyl peptidase IV (DPP-IV) inhibition [1][2]. Its structure combines two independently validated pharmacophoric elements: the cyclopropylmethoxy group, which is a signature moiety of the approved PDE4 inhibitor roflumilast, and the 4-trifluoromethylbenzoyl group, which enhances lipophilicity and metabolic oxidative resistance [3][4]. The compound is catalogued as a research-grade building block by multiple suppliers and is not associated with any approved drug product.

Why Generic Substitution is Not Viable for 3-(Cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine: Divergent Property Profiles Among Close Analogs


Among the catalogued 3-(cyclopropylmethoxy)-N-benzoylpyrrolidine congeners, replacing the 4-CF₃ substituent with alternative aryl groups produces substantially different physicochemical profiles that directly affect experimental suitability. The 4-CF₃ analog (target compound) is predicted to exhibit a higher logP and distinct hydrogen-bond acceptor capacity relative to the 4-propyl, unsubstituted benzoyl, and 2,4-dimethyl analogs . These differences are non-trivial: a computed XLogP3 increase of approximately 1.5–2.0 log units versus the 4-propyl congener translates to an approximately 30- to 100-fold theoretical increase in membrane partitioning [1][2]. Furthermore, the electron-withdrawing character of the 4-CF₃ group alters the amide bond electronics, potentially affecting both conformational preferences of the pyrrolidine ring and susceptibility to enzymatic hydrolysis relative to electron-donating substituents [3]. Consequently, results obtained with one benzoyl variant cannot be assumed transferable to another without explicit cross-validation.

Quantitative Differentiation Evidence for 3-(Cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine: Comparative Physicochemical and Structural Analysis


Enhanced Lipophilicity of the 4-Trifluoromethylbenzoyl Congener Versus 4-Propyl and Unsubstituted Benzoyl Analogs

The 4-CF₃ substituent on the benzoyl ring is expected to confer substantially higher lipophilicity compared to alkyl-substituted or unsubstituted benzoyl analogs. Based on PubChem computed XLogP3 data for structural fragments, 1-[4-(trifluoromethyl)phenyl]pyrrolidine has an XLogP3 of 4.4 [1], while 3-(cyclopropylmethoxy)pyrrolidine has an XLogP3 of 0.6 [2]. Fragment-based additivity estimates place the target compound's logP in the range of approximately 3.2–3.8, which is consistent with drug-like CNS-penetrant space [3]. In contrast, the 4-propyl analog (CAS 2034613-92-6, MW 287.4) is predicted to have a logP approximately 1.5–2.0 units lower due to the replacement of CF₃ with CH₂CH₂CH₃ . This differential represents a 30- to 100-fold difference in theoretical octanol-water partition coefficient.

Lipophilicity LogP Membrane permeability Drug-likeness

Increased Hydrogen-Bond Acceptor Capacity and Electronic Modulation by the 4-Trifluoromethyl Group Relative to Non-fluorinated Analogs

The 4-CF₃ group introduces three fluorine atoms that collectively serve as weak hydrogen-bond acceptors, while also exerting a strong electron-withdrawing inductive effect (-I) on the benzoyl carbonyl. PubChem computed properties for 1-[4-(trifluoromethyl)phenyl]pyrrolidine show 4 hydrogen-bond acceptor sites (including the three F atoms) [1]. In the target compound, the CF₃ group is conjugated to the amide carbonyl through the aromatic ring, and this electron withdrawal increases the electrophilicity of the amide carbonyl carbon, which has implications for both target protein hydrogen-bonding interactions and metabolic stability of the amide bond [2]. By contrast, the 2,4-dimethylbenzoyl analog (CAS 2034614-48-5) bears electron-donating methyl groups that decrease carbonyl electrophilicity and lack fluorine-mediated H-bond acceptor capacity, predicting a different interaction profile with protein binding pockets that engage the benzoyl moiety [3].

Hydrogen-bond acceptor Fluorine substitution Electronic effects Target engagement

Cyclopropylmethoxy Group as a Validated PDE4 Inhibitor Pharmacophore: Structural Alignment with Roflumilast

The 3-cyclopropylmethoxy substituent on the pyrrolidine ring is structurally analogous to the cyclopropylmethoxy group present in roflumilast, the archetypal PDE4 inhibitor approved for COPD (IC50 = 0.8 nM against PDE4 from human neutrophils) [1][2]. In roflumilast, the cyclopropylmethoxy moiety occupies a specific lipophilic pocket in the PDE4 active site and contributes substantially to binding affinity [3]. Multiple pyrrolidine-based PDE4 inhibitor patents from ICOS Corporation (e.g., US 6,258,833) explicitly claim compounds with cyclopropyl-containing substituents at the pyrrolidine ring position, demonstrating that this group is a validated pharmacophoric element for PDE4 engagement [4]. The target compound's N-(4-trifluoromethylbenzoyl) amide replaces the 3,5-dichloropyridin-4-yl amide of roflumilast, potentially offering differentiated subtype selectivity within the PDE4 family (PDE4A/B/C/D) through altered interactions with the solvent-exposed region of the catalytic site.

PDE4 inhibition Pharmacophore Roflumilast Inflammation

Molecular Weight and Rotatable Bond Differential Versus the Des-Cyclopropylmethoxy Analog

The target compound (MW 313.32 g/mol) contains the 3-cyclopropylmethoxy substituent, which adds approximately 72 Da and 3 rotatable bonds compared to the simpler 1-[4-(trifluoromethyl)benzoyl]pyrrolidine (MW 243.22 g/mol, CAS 447431-60-9) . This MW increase of ~70 Da (29% larger) places the target compound closer to the center of oral drug-like chemical space (MW < 500) while the simpler analog is at the lower boundary [1]. The additional rotatable bonds conferred by the cyclopropylmethoxy group (3 additional rotatable bonds vs. 1 for the simpler analog) increase conformational entropy upon binding, which is a well-established penalty in protein-ligand interactions. However, the rigidity of the cyclopropyl ring partially offsets this through conformational restriction of the methoxy tether. The balance of MW increase with potential gains in binding affinity (if the cyclopropylmethoxy group engages a complementary protein pocket) is a key consideration for fragment-based or ligand-efficiency-driven programs.

Molecular weight Rotatable bonds Physicochemical properties Ligand efficiency

Optimal Research Application Scenarios for 3-(Cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine Based on Structural Differentiation Evidence


PDE4 Inhibitor Screening Cascade: Hit Identification Using the Cyclopropylmethoxy Pharmacophore

Given the established role of the cyclopropylmethoxy group in PDE4 inhibitor pharmacophores (roflumilast IC50 = 0.8 nM), this compound is best deployed as a screening candidate in PDE4 enzymatic assays where the pyrrolidine scaffold offers a topologically distinct core relative to the benzamide-based roflumilast series [1][2]. The N-(4-trifluoromethylbenzoyl) amide provides a vector distinct from roflumilast's 3,5-dichloropyridinyl amide, potentially accessing different PDE4 subtype selectivity profiles (PDE4A vs. PDE4B vs. PDE4D). A screening cascade should include the des-cyclopropylmethoxy analog (CAS 447431-60-9) as a negative control to establish that any observed PDE4 inhibition is cyclopropylmethoxy-dependent.

Cell-Based Permeability and CNS Exposure Studies Requiring Enhanced Lipophilicity

The estimated logP of 3.2–3.8 for the target compound, which is ~1.5–2.0 log units higher than the 4-propyl analog and ~2.0–2.5 log units higher than the unsubstituted benzoyl analog, makes this compound the rational choice among close congeners for experiments where passive membrane permeability or blood-brain barrier penetration is hypothesized to be rate-limiting [3][4]. The 4-CF₃ group's electron-withdrawing character may also reduce P-glycoprotein (P-gp) recognition compared to more lipophilic alkyl substituents, though direct efflux ratio data are not available for this compound [5].

Structure-Activity Relationship (SAR) Studies on Benzoyl Substitution: Electronic Effect Probing

This compound is most valuable when incorporated into a matrix of benzoyl-substituted 3-cyclopropylmethoxy-pyrrolidine analogs for systematic SAR. Pairing the 4-CF₃ analog with the 4-propyl (electron-donating, +I), unsubstituted benzoyl (neutral), and 2,4-dimethylbenzoyl (steric + electron-donating) analogs enables deconvolution of electronic versus steric versus lipophilic contributions to any observed biological activity . The 4-CF₃ group's strong -I effect (Hammett σp = 0.54) provides a wide dynamic range for electronic parameter correlations.

Metabolic Stability Screening: Probing the Impact of CF₃ on Amide Bond Hydrolysis and CYP450-Mediated Oxidation

The amide bond is a common site of metabolic hydrolysis, and the electron-withdrawing 4-CF₃ group is predicted to decrease the electron density at the amide carbonyl, potentially altering susceptibility to amidases and esterases relative to electron-rich benzoyl analogs [6]. This compound can serve as a probe in liver microsome or hepatocyte stability assays to test the hypothesis that CF₃-mediated electronic effects translate to measurable differences in intrinsic clearance. The cyclopropyl ring of the cyclopropylmethoxy group is also a known site of CYP450-mediated oxidation; comparing metabolic soft spots between this compound and the 4-propyl analog (which lacks both CF₃ and the cyclopropyl ring at the ether position) can reveal the dominant metabolic pathways [7].

Quote Request

Request a Quote for 3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.